

Nitro group reduction of 4-Bromo-2-nitrophenol to 2-amino-4-bromophenol

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

Cat. No.: B183274

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Application Notes: Nitro Group Reduction of 4-Bromo-2-nitrophenol

**Abstract

This document provides detailed application notes and experimental protocols for the reduction of **4-Bromo-2-nitrophenol** to 2-amino-4-bromophenol. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and chemical industries. [1] Several common reduction methodologies are discussed, including catalytic hydrogenation, metal-acid reductions, and the use of sodium dithionite. Quantitative data is summarized for comparison, and detailed, step-by-step protocols are provided for key methods.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines.[2] These anilines are versatile intermediates, serving as precursors for dyes, agrochemicals, and, notably, active pharmaceutical ingredients.[1][3][4] **4-Bromo-2-nitrophenol** is a valuable starting material due to its distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—which allow for selective chemical modifications.[5] Its reduction to 2-amino-4-bromophenol introduces a nucleophilic amino group, opening pathways for amide bond formation, diazotization, or the construction of heterocyclic systems.[5]

Starting Material: **4-Bromo-2-nitrophenol**

- CAS Number: 7693-52-9
- Molecular Formula: $C_6H_4BrNO_3$
- Molecular Weight: 218.00 g/mol [5]
- Appearance: Yellow Crystalline Powder or Crystals[5]

Product: 2-amino-4-bromophenol

- CAS Number: 40925-68-6[3]
- Molecular Formula: C_6H_6BrNO [3]
- Molecular Weight: 188.02 g/mol
- Appearance: White to light brown crystalline solid[3][6]
- Melting Point: 130-135 °C

Overview of Reduction Methodologies

The conversion of the nitro group in **4-Bromo-2-nitrophenol** to an amine can be achieved through several established methods. The choice of reagent is often dictated by factors such as functional group tolerance, cost, scale, and safety considerations.[7] Key methodologies include:

- **Catalytic Hydrogenation:** This method involves the use of hydrogen gas (H_2) or a hydrogen transfer source in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Raney Nickel.[2][8] It is often a very clean and high-yielding method. However, care must be taken to avoid dehalogenation (loss of the bromine atom), a common side reaction with catalysts like Pd/C.[8]
- **Metal/Acid Reduction:** Historically significant and still widely used, this method employs metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid).[8][9] Iron is often preferred due to its low cost, low toxicity, and effectiveness.[7][9]

- Tin(II) Chloride (SnCl_2): This reagent offers a mild and chemoselective method for reducing nitro groups, making it suitable for substrates with other reducible functionalities.[\[8\]](#)[\[10\]](#)
- Sodium Dithionite ($\text{Na}_2\text{S}_2\text{O}_4$): Also known as sodium hydrosulfite, this is an inexpensive, safe, and powerful reducing agent that provides a metal-free alternative.[\[4\]](#)[\[11\]](#)[\[12\]](#) It is known for its high chemoselectivity, often leaving groups like ketones, esters, and halogens intact.[\[4\]](#)

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of **4-Bromo-2-nitrophenol**.

Method	Reducing Agent/Catalyst	Typical Conditions	Yield (%)	Advantages	Disadvantages	Citations
Catalytic Hydrogenation	5% Rh/C, H ₂	THF, Room Temp, 11 h	99%	High yield, clean reaction, mild conditions.	Requires specialized hydrogenation equipment.	[5][13]
Pd/C, H ₂ or Transfer Agent	Various Solvents, Room Temp to Mild Heat	Good to Excellent	Highly efficient, widely used.	High risk of dehalogenation (C-Br cleavage).	[14][15]	
Pt/C, H ₂ or Transfer Agent	Various Solvents, Room Temp to Mild Heat	Good to Excellent	Low to no dehalogenation observed.	More expensive than Pd/C.	[16]	
Metal/Acid Reduction	Fe / HCl or NH ₄ Cl	Aqueous/Alcoholic solvents, Reflux	Good to Excellent	Inexpensive, low toxicity, effective.	Can require harsh acidic conditions, workup can be tedious.	[8][9][17]
SnCl ₂ ·2H ₂ O / HCl	Ethanol, Reflux	Good	Mild, chemoselective.	Stoichiometric tin waste is toxic and difficult to remove.	[8][10][18]	
Dithionite Reduction	Na ₂ S ₂ O ₄	Water/Methanol, Room	Good	Metal-free, highly chemoselective	Workup requires neutralization	[4][11][12]

Temp to
Mild Heat

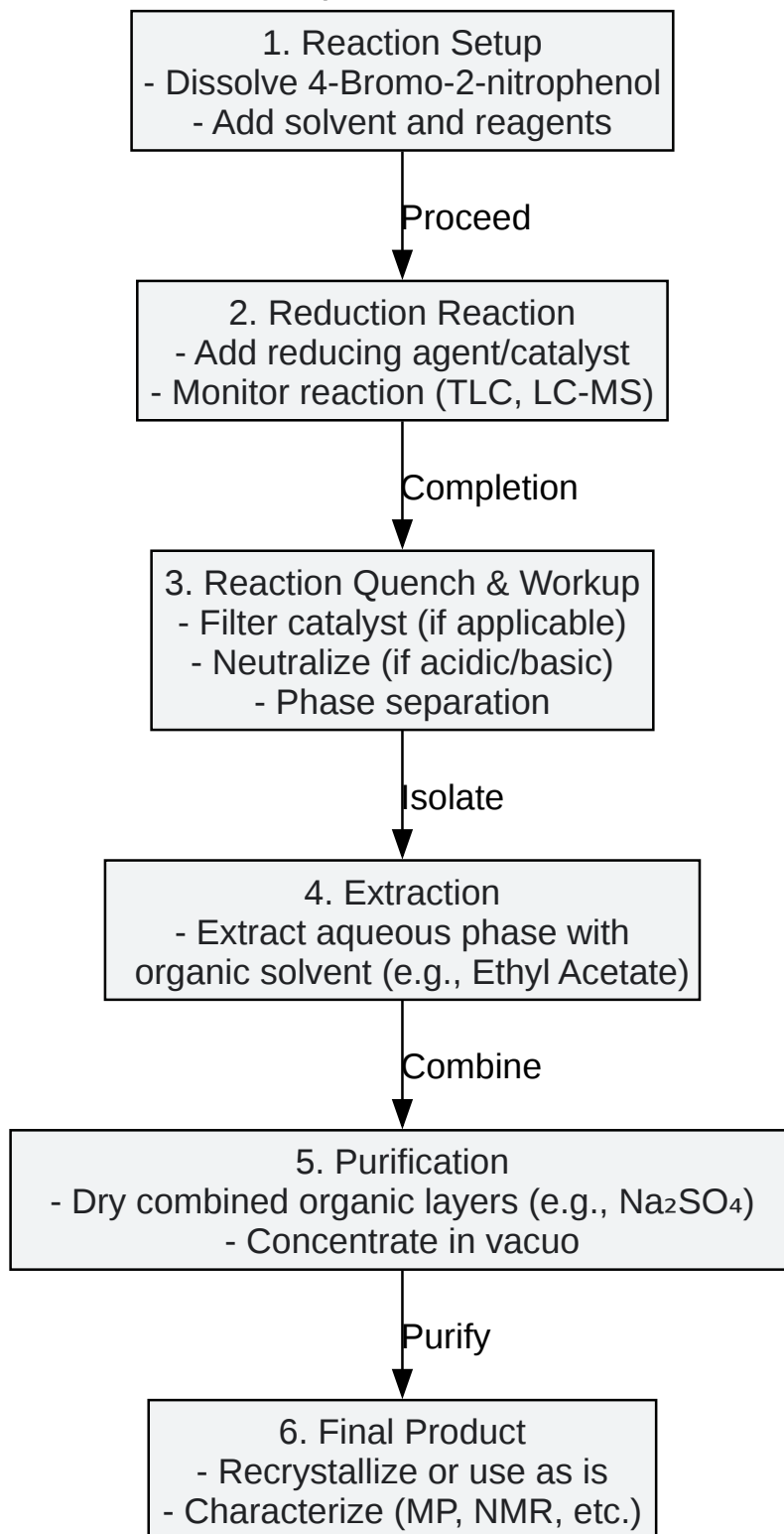
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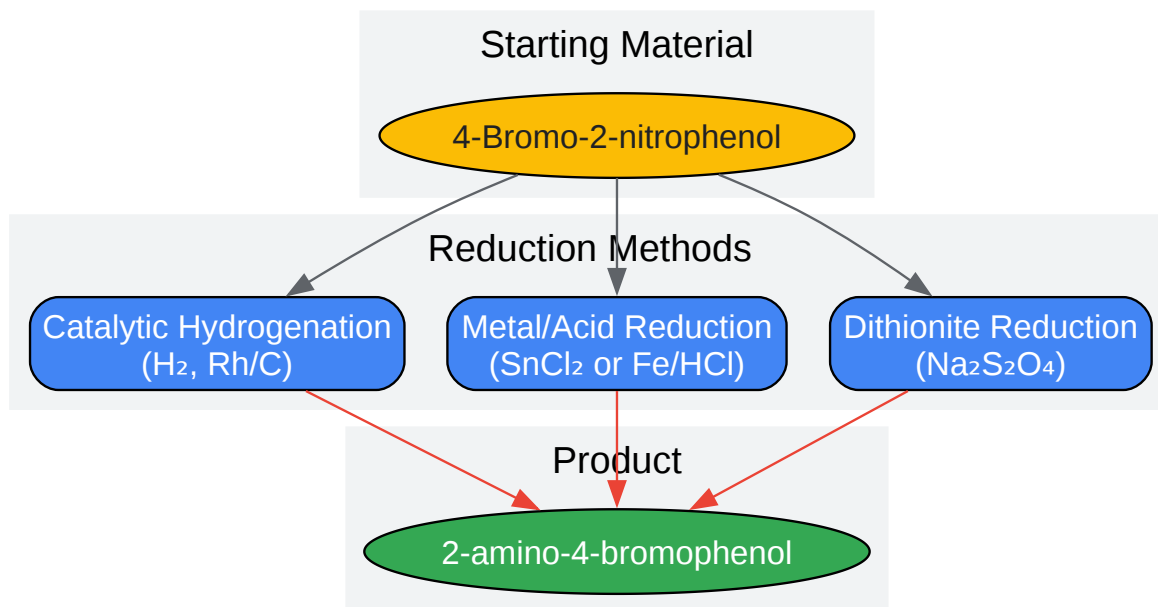
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Experimental Workflow

The general workflow for the synthesis and purification of 2-amino-4-bromophenol is depicted below.

General Experimental Workflow





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